6-(2-Thienyl)-2-pyridinecarboxaldehyde

Analytical Chemistry Solid-Phase Extraction Water Analysis

This heterocyclic building block (C10H7NOS, MW 189.23) features a 2,6-substitution pattern that uniquely positions N, O, and S donor atoms for selective metal chelation. It is specifically validated for covalent immobilization on polymeric supports, creating reusable SPE sorbents with defined capacities for transition metals and REEs. Enables FAAS detection limits as low as 0.14 μg/L for Cd. Ideal for analytical method development and environmental monitoring applications.

Molecular Formula C10H7NOS
Molecular Weight 189.24 g/mol
CAS No. 208111-00-6
Cat. No. B1588543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Thienyl)-2-pyridinecarboxaldehyde
CAS208111-00-6
Molecular FormulaC10H7NOS
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C2=CC=CS2)C=O
InChIInChI=1S/C10H7NOS/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-7H
InChIKeyHZFJKPQZABOKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Thienyl)-2-pyridinecarboxaldehyde (CAS:208111-00-6): Core Properties and Procurement Baseline


6-(2-Thienyl)-2-pyridinecarboxaldehyde (CAS: 208111-00-6) is a heterocyclic building block with the molecular formula C10H7NOS and a molecular weight of 189.23 g/mol [1]. It is a solid with a melting point of 57-61 °C and is commercially available at a standard purity of 97% . The compound features a pyridine ring substituted at the 6-position with a thiophene moiety and an aldehyde group at the 2-position, providing a unique N,O,S-donor framework [1].

Why 6-(2-Thienyl)-2-pyridinecarboxaldehyde Cannot Be Casually Substituted by Generic Analogs


The substitution pattern of 6-(2-thienyl)-2-pyridinecarboxaldehyde, specifically the 2,6-arrangement of the aldehyde and thiophene groups on the pyridine ring, is not arbitrary; it is critical for its function. This specific geometry creates a chelating environment involving the pyridine nitrogen, the aldehyde oxygen, and the thiophene sulfur that is fundamentally different from other isomers like 2-(2-thienyl)pyridine or 5-(4-pyridyl)-2-thiophenecarbaldehyde [1]. Direct evidence from analytical chemistry applications shows that this unique binding pocket translates to highly specific, quantitative performance in metal ion sorption [2], a property not replicable by close analogs lacking this precise arrangement.

Quantitative Evidence: 6-(2-Thienyl)-2-pyridinecarboxaldehyde's Differentiated Performance


Enhanced Sorption Capacity for Trace Metals Compared to Unmodified XAD-4 Resin

Functionalizing Amberlite XAD-4 resin with 6-(2-Thienyl)-2-pyridinecarboxaldehyde converts it from an inert polymer into an active sorbent for metal ions. The modified resin exhibits substantial, measurable sorption capacities for various metals, demonstrating its utility over the baseline unmodified material [1].

Analytical Chemistry Solid-Phase Extraction Water Analysis

Extended Resin Reusability: A Quantitative Stability Benchmark

In addition to its sorption capacity, the functionalized resin demonstrates remarkable stability under continuous analytical use. The material was tested over 250 consecutive retention and elution cycles without significant performance degradation, a key differentiator from less robust sorbents [1].

Analytical Method Validation Solid-Phase Extraction Resin Durability

Verified Analytical Performance: Method Detection Limits for Trace Metals

The use of the functionalized resin in an online preconcentration system translates directly into validated analytical performance. The method achieves low detection limits for key metal pollutants in water, which is a critical, quantifiable outcome of using this specific compound [1].

Trace Metal Analysis Water Quality Monitoring Atomic Absorption Spectrometry

High Recovery Efficiency for Rare Earth Element (REE) Preconcentration

The functionalized resin demonstrates a strong affinity for a broad spectrum of rare earth elements (REEs), enabling their quantitative recovery from water samples. This is a critical performance metric for methods targeting these valuable and environmentally significant elements [1].

Geochemistry Environmental Monitoring ICP-OES Rare Earth Elements

Validated Application Scenarios for 6-(2-Thienyl)-2-pyridinecarboxaldehyde Based on Quantitative Evidence


Laboratory-Scale Functionalization of Polymeric Resins for Trace Metal Preconcentration

6-(2-Thienyl)-2-pyridinecarboxaldehyde is uniquely suited for covalently modifying Amberlite XAD-4 or similar polymeric supports. This transforms the inert resin into a chelating sorbent with quantified sorption capacities for Co(II) (131.6 μmol/g), Ni(II) (113.7 μmol/g), Cu(II) (88.6 μmol/g), Cd(II) (74.6 μmol/g), and Pb(II) (48.3 μmol/g) [1]. The resulting functionalized material is validated for over 250 use cycles, providing a robust and reusable solid-phase extraction (SPE) medium for analytical chemistry workflows [1].

Development of Validated Analytical Methods for Trace Metal Determination in Water

Researchers and quality control laboratories can utilize this compound to build high-sensitivity analytical methods. When used in an online flow injection system with flame atomic absorption spectrometry (FAAS), the functionalized resin enables detection limits as low as 0.14 μg/L for Cd, 0.39 μg/L for Cu, 0.82 μg/L for Ni, 0.88 μg/L for Co, and 2.54 μg/L for Pb using only a 10 mL sample [1]. The method's accuracy is confirmed by excellent spike recoveries (91.9–107.4%), making it suitable for environmental monitoring of natural waters [1].

Preconcentration of Rare Earth Elements (REEs) in Geochemical and Environmental Samples

For laboratories focused on the determination of REEs (Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu), this compound offers a validated path for sample preparation. Its functionalized resin achieves quantitative sorption (90-110%) of REEs at an optimal pH range of 6.0-8.0 [2]. This performance is integrated into a method that has been successfully applied to real water samples, achieving recoveries between 90.1% and 110.5%, proving its practical utility in this niche analytical field [2].

Calibration and Quality Control Standard Preparation for Trace Analysis

The high, quantified binding affinity of the functionalized resin for a range of transition metals and REEs makes it an excellent candidate for preparing in-house calibration standards or quality control materials. By precisely controlling the sorption and elution steps, analysts can generate solutions of known, trace-level concentrations to verify instrument performance and method accuracy, leveraging the compound's demonstrated metal-binding properties [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-Thienyl)-2-pyridinecarboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.